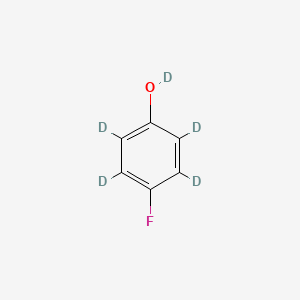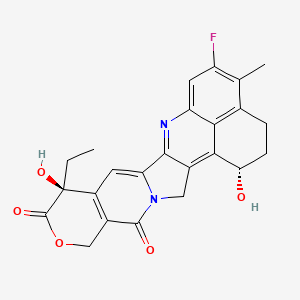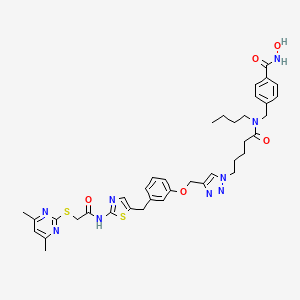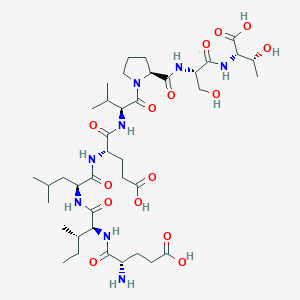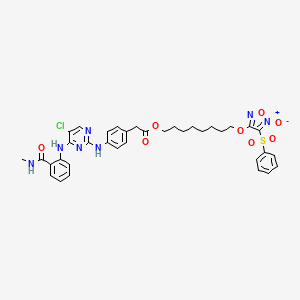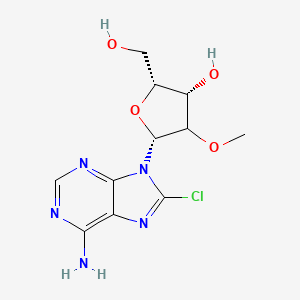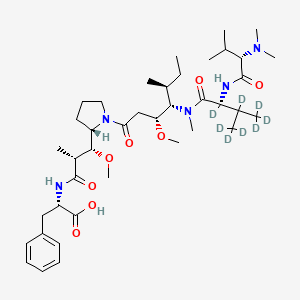
Auristatin F-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Auristatin F-d8 is a deuterium-labeled derivative of Auristatin F, a potent cytotoxic agent used in antibody-drug conjugates (ADCs). Auristatin F is known for its ability to inhibit microtubule formation, thereby preventing cell division and inducing cell death. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Auristatin F-d8 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the Auristatin F molecule. The synthesis typically starts with the preparation of deuterated building blocks, which are then assembled into the final compound through peptide coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Auristatin F-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Auristatin F-d8 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting tubulin polymerization, this compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis. The molecular targets of this compound include the microtubule-associated proteins and the pathways involved in cell division .
Comparison with Similar Compounds
Auristatin F-d8 is similar to other auristatin derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies . Other similar compounds include:
Monomethyl auristatin E (MMAE): Known for its high cytotoxicity and use in ADCs.
Monomethyl auristatin F (MMAF): Similar to MMAE but with different pharmacokinetic properties.
Maytansinoids: Another class of microtubule inhibitors used in ADCs.
Calicheamicins: DNA-damaging agents used in ADCs.
This compound’s unique properties make it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C40H67N5O8 |
|---|---|
Molecular Weight |
754.0 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1/i2D3,3D3,24D,33D |
InChI Key |
LGNCNVVZCUVPOT-RFJYZHMJSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
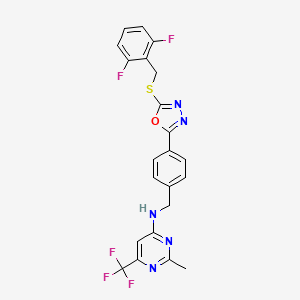
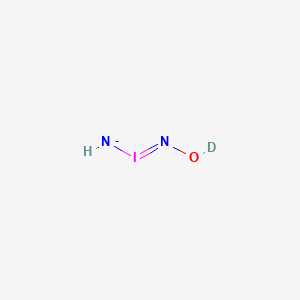
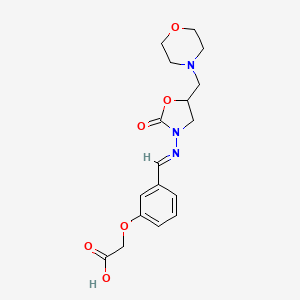

![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

